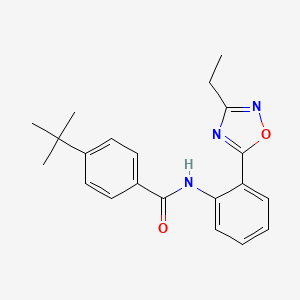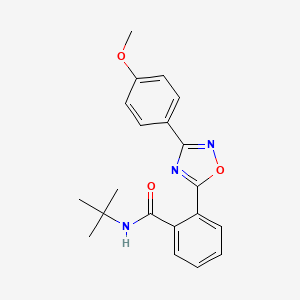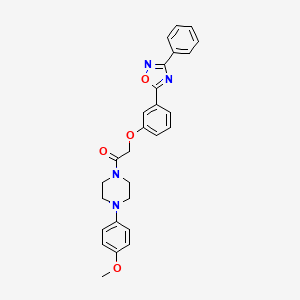![molecular formula C19H24N4O B7716014 N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7716014.png)
N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide” is a chemical compound that belongs to the class of 1H-pyrazolo[3,4-b]quinolines . This class of compounds has been the subject of research for over 100 years .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]quinolines involves several methods, including Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . The synthetic strategies and approaches to these derivatives have been reported and systematized according to the method to assemble the pyrazolopyridine system .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1H-pyrazolo[3,4-b]quinolines include condensation, hydrolysis, cyclization, and substitution . These reactions yield the final compound with good yield under tetrahydrofuran solvent medium .Applications De Recherche Scientifique
a. Anticancer Properties: 1H-pyrazolo[3,4-b]pyridines have been investigated for their antitumor activity. Researchers have explored their effects on cancer cell lines, including inhibition of cell proliferation and induction of apoptosis. Further studies could focus on specific cancer types and mechanisms of action .
b. Ionic Liquid Applications: The ionic liquid 1-n-butyl-3-methylimidazolium bromide (a derivative of the compound) has been used in the Heck reaction, a valuable synthetic method. Additionally, it has been studied to assess its toxicity to aquatic organisms via quantitative structure-property relationship modeling .
c. Synthetic Cannabinoid Research: Structurally related compounds, such as MDMB-BUTINACA , have been investigated as synthetic cannabinoids. These compounds are relevant for forensic and pharmacological studies, including receptor binding assays and toxicology assessments .
Chemical Synthesis Strategies
Understanding the synthetic methods for producing this compound is crucial. Researchers have explored various approaches, including starting from preformed pyrazoles or pyridines. Systematic analysis of these methods can guide further optimization and scalability .
Future Directions
Continued research should explore additional applications, such as enzyme inhibition, receptor binding, and pharmacokinetics. Collaborations between medicinal chemists, biologists, and materials scientists can unlock the full potential of this intriguing compound.
Remember, the field of pyrazolo[3,4-b]pyridines is vast, and ongoing studies may reveal even more unique applications. If you need further details or have specific questions, feel free to ask! 🌟
Orientations Futures
The future directions of research on “N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide” and similar compounds could involve further exploration of their synthetic strategies, photophysical properties, and biological applications . Their potential as fluorescent sensors and biologically active compounds is also an area of interest .
Propriétés
IUPAC Name |
N-(1-butyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-4-6-10-23-19-15(18(22-23)21-17(24)7-5-2)12-14-9-8-13(3)11-16(14)20-19/h8-9,11-12H,4-7,10H2,1-3H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLWCXGFNJQUDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)CCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3E)-1-butyl-7-methyl-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


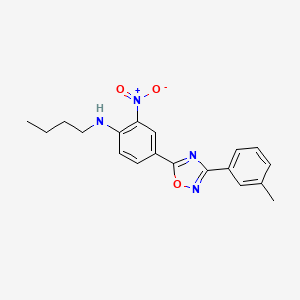





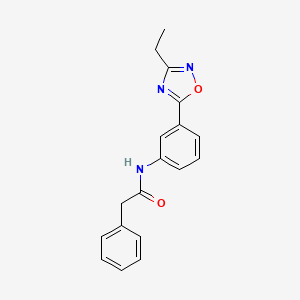
![N-(2H-1,3-benzodioxol-5-yl)-2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}acetamide](/img/structure/B7715978.png)
